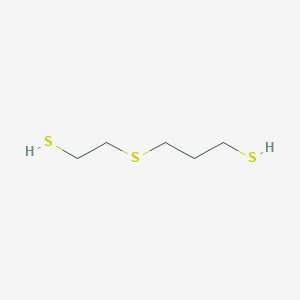

3-Thia-1.6-hexanedithiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-sulfanylethylsulfanyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQCPZJFYJBZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CSCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Thia 1,6 Hexanedithiol

Established Synthetic Pathways for 3-Thia-1,6-hexanedithiol

The synthesis of 3-Thia-1,6-hexanedithiol can be achieved through several routes, with modern methods focusing on efficiency, yield, and purity.

A prominent and efficient method for synthesizing 3-Thia-1,6-hexanedithiol involves a two-step thiolation process starting from readily available materials like thiodiglycol (B106055) and thiourea (B124793) google.com. This pathway is favored for its high yield and product purity, making it suitable for industrial production google.com.

The synthesis proceeds via two main reactions:

Isothiouronium Salt Formation: Thiodiglycol is reacted with thiourea in the presence of technical hydrochloric acid. This step, conducted under controlled temperatures, forms the intermediate S,S'-[thobis(ethane-2,1-diyl)]diisothiouronium salt google.com.

Alkaline Hydrolysis: The resulting isothiouronium salt is then subjected to alkaline hydrolysis. This step cleaves the salt to yield the final dithiol product, 3-Thia-1,6-hexanedithiol google.com.

This process has been optimized to achieve a product purity greater than 99% and a total yield exceeding 98% google.com. The operational smoothness and relatively mild conditions contribute to its advantages over older methods google.com.

Table 1: Summary of a Two-Step Synthesis for 3-Thia-1,6-hexanedithiol google.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Thiodiglycol, Thiourea | Technical Hydrochloric Acid, Catalyst, 60–110 °C, 4–10 hours | S,S'-[thobis(ethane-2,1-diyl)]diisothiouronium salt |

| 2 | Isothiouronium Salt | Alkaline Hydrolysis, 55–85 °C | 3-Thia-1,6-hexanedithiol |

Derivatization and Functionalization Strategies of 3-Thia-1,6-hexanedithiol

The two terminal thiol groups of 3-Thia-1,6-hexanedithiol are reactive sites that allow for a wide range of chemical transformations, enabling its use as a building block for more complex molecules and polymers.

Thioether Derivatives: The thiol groups of 3-Thia-1,6-hexanedithiol readily participate in reactions to form additional thioether bonds. A common strategy is the thiol-ene reaction, where the thiol adds across a carbon-carbon double bond (an alkene) to form a thioether. This reaction can be initiated by UV light or a radical initiator and is known for its high efficiency and selectivity rsc.org. When 3-Thia-1,6-hexanedithiol is reacted with di-alkenes, this leads to the formation of polythioether networks rsc.org. Furthermore, the compound is used as a dithiolate ligand in inorganic synthesis, such as in the preparation of novel luminescent polynuclear gold(I) phosphine (B1218219) complexes, where it forms stable thioether-like linkages with the metal ions lookchem.com.

Disulfide Derivatives: The thiol groups are susceptible to oxidation, which couples two thiol units to form a disulfide bond (-S-S-). This transformation can occur intermolecularly or intramolecularly. Intermolecular oxidation of 3-Thia-1,6-hexanedithiol leads to the formation of linear oligomers or polymers containing repeating disulfide units in their backbone nih.govjsta.cl. These disulfide bonds are dynamic covalent bonds, as they can be cleaved under reducing conditions, a property exploited in the design of responsive materials nih.govjsta.clresearchgate.net. Intramolecular oxidation, though less common for this flexible chain, would result in a cyclic disulfide.

3-Thia-1,6-hexanedithiol functions as a trifunctional monomer (one implicit thioether and two reactive thiols) in polymerization reactions, leading to the formation of sulfur-rich polymers.

Polythioethers via Thiol-Ene Polymerization: As a dithiol, it is a key component in step-growth thiol-ene polymerizations. When mixed with monomers containing two or more alkene groups (di- or multi-enes), it forms highly cross-linked polythioether networks upon initiation rsc.org. The properties of the resulting polymer can be tuned by the choice of the co-monomer.

Poly(disulfides) via Oxidative Polymerization: Through controlled oxidation, 3-Thia-1,6-hexanedithiol can be polymerized to form poly(disulfides). These polymers are of interest in fields like drug delivery and self-healing materials because the disulfide linkage in the polymer backbone is cleavable in response to a reducing environment nih.govjsta.clresearchgate.net.

While specific literature on complex heterofunctionalized analogues is sparse, the inherent reactivity of the thiol groups allows for their selective modification to create such structures. Standard synthetic strategies can be employed to differentiate the two thiol groups. For instance, one thiol group could be selectively protected using a suitable protecting group. The remaining free thiol could then be reacted with a molecule containing a different functional group, for example, via a Michael addition with an acrylate (B77674) or a ring-opening reaction with an epoxide. Subsequent deprotection of the first thiol group would yield a heterofunctionalized analogue of 3-Thia-1,6-hexanedithiol, containing a free thiol at one end and a different functional moiety at the other. This approach opens possibilities for creating specialized linkers and building blocks for materials science and bioconjugation.

Table 2: Physical and Chemical Properties of 3-Thia-1,6-hexanedithiol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3570-55-6 | lookchem.com |

| Molecular Formula | C₄H₁₀S₃ | lookchem.com |

| Molecular Weight | 154.32 g/mol | lookchem.com |

| Appearance | Clear colorless liquid | lookchem.com |

| Boiling Point | 135-136 °C @ 10 mm Hg | lookchem.com |

| Density | 1.183 g/mL @ 25 °C | lookchem.com |

| Refractive Index | n20/D 1.5961 | lookchem.com |

| Water Solubility | 620 mg/L @ 20 °C | lookchem.com |

An article on the coordination chemistry of 3-thia-1,6-hexanedithiol cannot be generated as requested. Despite conducting targeted searches for the chemical compound “3-Thia-1,6-hexanedithiol” and its coordination chemistry, no specific scientific literature or data were found.

Therefore, due to the absence of foundational information in the public domain regarding the interaction of 3-thia-1,6-hexanedithiol with metal ions, it is not possible to provide a scientifically accurate and informative article that adheres to the detailed outline provided in the user’s request. The required sections on mononuclear and polynuclear metal complexes, chelation behavior, ligand field effects, and its potential role in supramolecular assemblies and metal-organic frameworks cannot be substantiated with factual research findings.

Coordination Chemistry of 3 Thia 1,6 Hexanedithiol As a Ligand

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) incorporating 3-Thia-1,6-hexanedithiol Linkers

Formation of Extended Architectures with 3-Thia-1,6-hexanedithiol

There is no available scientific literature or research data describing the formation of extended architectures, such as coordination polymers or metal-organic frameworks, using 3-Thia-1,6-hexanedithiol as a ligand.

Tunable Properties of 3-Thia-1,6-hexanedithiol-based MOFs

In the absence of any synthesized MOFs or coordination polymers based on 3-Thia-1,6-hexanedithiol, there is no research on their potential tunable properties. Scientific investigation into areas such as porosity, catalytic activity, sensing capabilities, or other functional properties has not been reported for materials incorporating this specific ligand.

Advanced Materials Science Applications of 3 Thia 1,6 Hexanedithiol

Polymer and Copolymer Synthesis utilizing 3-Thia-1,6-hexanedithiol

The terminal thiol groups of 3-Thia-1,6-hexanedithiol are highly reactive and can participate in a range of polymerization reactions, leading to the formation of diverse polymer structures with tailored properties.

Thiol-Ene and Thiol-Yne Click Chemistry with 3-Thia-1,6-hexanedithiol

Thiol-ene and thiol-yne "click" chemistry reactions are powerful tools in polymer science, known for their high efficiency, selectivity, and mild reaction conditions. researchgate.netrsc.org These reactions typically proceed via a radical-mediated step-growth mechanism and are insensitive to many common solvents and functional groups, making them highly versatile for materials synthesis.

In a typical thiol-ene reaction, a thiol adds across a carbon-carbon double bond (ene) in the presence of a radical initiator (photo or thermal), forming a stable thioether linkage. rsc.org When a dithiol like 3-Thia-1,6-hexanedithiol is reacted with a di-ene or multi-ene functional monomer, a cross-linked polymer network is formed. The reaction proceeds rapidly and with high conversion, allowing for the formation of homogeneous networks. nwpu.edu.cn

The thiol-yne reaction is analogous, involving the addition of a thiol to a carbon-carbon triple bond (yne). A key feature of the thiol-yne reaction is that each alkyne group can react with two thiol groups, leading to highly cross-linked networks or polymers with a high degree of functionality. This double addition capability makes dithiols particularly effective in creating dense and robust polymer networks. researchgate.net

The photopolymerization kinetics of thiol-ene systems are a critical factor in their application. The functionality of the thiol and ene monomers significantly influences the reaction rate and the final properties of the polymer network. Generally, higher monomer functionality leads to increased conversion rates, higher glass transition temperatures (Tg), and improved mechanical properties such as shear strength and storage modulus. nwpu.edu.cn

Table 1: Representative Thiol-Ene Reaction Parameters and Resulting Polymer Properties Note: This table presents generalized data based on typical thiol-ene polymerizations to illustrate the expected outcomes when using a dithiol like 3-Thia-1,6-hexanedithiol.

| Thiol Monomer | 'Ene' Comonomer | Initiator (type, conc.) | Functional Group Conversion (%) | Glass Transition Temp. (Tg) (°C) | Refractive Index |

|---|---|---|---|---|---|

| 3-Thia-1,6-hexanedithiol (dithiol) | Pentaerythritol Triallyl Ether (triene) | Photo (DMPA, 1 mol%) | >95 | 45-65 | ~1.58 |

| 3-Thia-1,6-hexanedithiol (dithiol) | Trimethylolpropane Triacrylate (triacrylate) | Photo (DMPA, 1 mol%) | >98 | 60-80 | ~1.59 |

Polythioether and Polyurethane Formations

Polythioethers: Linear or networked polythioethers can be synthesized using 3-Thia-1,6-hexanedithiol through step-growth polymerization with di-enes or di-alkynes, as described in the thiol-ene/yne reactions above. Another significant route is through reaction with dihalides or via condensation reactions, although thiol-ene addition is often preferred for its efficiency and lack of byproducts. The resulting polythioethers, rich in sulfur content, are known for their high refractive index, good thermal stability, and excellent adhesive properties, making them suitable for applications in optical materials and specialty sealants.

Polyurethanes (Poly(thiourethane)s): The reaction between a thiol and an isocyanate group forms a thiourethane linkage. This reaction is a variation of the well-known urethane (B1682113) formation from alcohols and isocyanates. Poly(thiourethane)s (PTUs) are synthesized by reacting dithiols, such as 3-Thia-1,6-hexanedithiol, with diisocyanates. nih.govupc.eduresearchgate.netacs.org

The synthesis is typically a polyaddition reaction that can be catalyzed by conventional polyurethane catalysts like dibutyltin (B87310) dilaurate (DBTDL) or tertiary amines. upc.eduresearchgate.net The properties of the resulting PTU network are highly dependent on the chemical structure of both the dithiol and the diisocyanate. For instance, using aliphatic diisocyanates generally results in more flexible polymers, while aromatic diisocyanates lead to more rigid materials with higher glass transition temperatures. researchgate.net These materials exhibit higher thermal stability and refractive indices compared to their conventional polyurethane counterparts. upc.edunih.gov

Table 2: Research Findings on Poly(thiourethane) Thermosets from Various Dithiols and Diisocyanates Note: This table summarizes findings for representative poly(thiourethane) systems to illustrate the expected properties for polymers derived from 3-Thia-1,6-hexanedithiol.

| Dithiol Component | Diisocyanate Component | Catalyst | Glass Transition Temp. (Tg) (°C) | Key Properties | Reference |

|---|---|---|---|---|---|

| Pentaerythritol tetrakis(3-mercaptopropionate) (Tetrathiol) | Isophorone diisocyanate (IPDI) | DBTDL | ~150 | High rigidity, high thermal stability | researchgate.net |

| Pentaerythritol tetrakis(3-mercaptopropionate) (Tetrathiol) | Hexamethylene diisocyanate (HDI) | DBTDL | ~75 | More flexible network, high thermal stability | researchgate.net |

| Trimethylolpropane tris(3-mercaptopropionate) (Trithiol) | Toluene diisocyanate (TDI) | None required | ~130 | High reactivity, rigid network | researchgate.net |

Networks and Hydrogels incorporating 3-Thia-1,6-hexanedithiol

3-Thia-1,6-hexanedithiol is an excellent candidate for forming cross-linked polymer networks and hydrogels due to its two thiol groups, which can react to form bridges between polymer chains. scispace.com

Polymer Networks: Cross-linked networks can be readily formed by reacting 3-Thia-1,6-hexanedithiol with multifunctional monomers via thiol-ene or thiol-isocyanate chemistry. For example, reacting it with a tri-functional 'ene' monomer will result in a robust, covalently cross-linked thermoset material. The degree of cross-linking, and thus the mechanical and thermal properties of the network, can be controlled by the stoichiometry and functionality of the reactants. mdpi.com A similar dithiol, 1,6-hexanedithiol (B72623), has been used to form cross-linked networks with gold nanoparticles, demonstrating the utility of dithiols in creating hybrid organic-inorganic network materials. mdpi.comnih.gov

Hydrogels: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. nih.govnih.gov Thiol-functionalized polymers, or thiomers, are widely used in hydrogel synthesis due to the high reactivity of the thiol groups. researchgate.net 3-Thia-1,6-hexanedithiol can be incorporated into hydrogel networks in two primary ways:

As a cross-linker: It can cross-link existing hydrophilic polymers that have been functionalized with 'ene' groups (e.g., acrylated hyaluronic acid or poly(ethylene glycol) diacrylate). The thiol-ene reaction proceeds under mild, often biocompatible conditions, making it suitable for encapsulating cells or biologics. nih.govresearchgate.net

As a chain extender/monomer: It can be copolymerized with hydrophilic 'ene' monomers to form the primary hydrogel network.

The cross-linking can occur through various mechanisms, including the formation of disulfide bonds via oxidation of the thiol groups or through covalent bond formation in thiol-ene and Michael addition reactions. nih.govresearchgate.net The cross-linking density directly affects the hydrogel's properties, such as its swelling ratio, mechanical strength, and degradation rate. mdpi.com

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The strong affinity of sulfur for noble metal surfaces makes 3-Thia-1,6-hexanedithiol an ideal molecule for surface modification applications, particularly in the formation of self-assembled monolayers (SAMs).

Adsorption Mechanisms of 3-Thia-1,6-hexanedithiol on Metal Surfaces

The formation of SAMs by thiols on metal surfaces like gold, silver, and copper is a spontaneous chemisorption process. northwestern.edu The primary adsorption mechanism involves the formation of a strong, covalent-like metal-thiolate bond (M-S). northwestern.edu For 3-Thia-1,6-hexanedithiol on a gold surface, the process would involve the following steps:

Physisorption: The molecule initially weakly adsorbs to the surface.

Chemisorption: The thiol groups (R-SH) undergo oxidative addition to the gold surface, leading to the cleavage of the S-H bond and the formation of a gold-thiolate (Au-S-R) species.

As a dithiol, 3-Thia-1,6-hexanedithiol has two possible binding conformations on a planar metal surface:

Standing-up: One thiol group binds to the surface, leaving the other thiol group extending away from the surface, available for further functionalization.

Lying-down/Looped: Both thiol groups bind to the surface, creating a looped structure. This configuration can enhance the stability of the monolayer due to the chelate effect. uh.edu

The central thioether group (-S-) within the molecule's backbone is less reactive towards the gold surface compared to the terminal thiol groups and is not expected to be the primary anchor point, but its presence may influence the packing density and orientation of the molecules within the monolayer. The final structure of the SAM is a result of the interplay between the strong sulfur-gold interaction and the weaker van der Waals interactions between the alkyl chains of neighboring molecules. northwestern.edu

Engineering of Robust SAMs for Interface Modification

SAMs are used to precisely control the interfacial properties of materials, such as their wettability, adhesion, corrosion resistance, and biocompatibility. rsc.orgnih.gov The stability of these monolayers is crucial for their performance in real-world applications. researchgate.net

3-Thia-1,6-hexanedithiol offers unique advantages for engineering robust SAMs. The presence of two thiol groups allows for the formation of densely packed and potentially more stable monolayers compared to monothiols. uh.edu By binding to the surface at two points, the molecule is more strongly anchored, which can improve the thermal and chemical stability of the SAM.

Furthermore, SAMs formed from 3-Thia-1,6-hexanedithiol can be used to modify the interface between a metal electrode and an organic semiconductor or a biological system. rsc.orgnih.gov

If one thiol group binds to the surface, the second, non-bound thiol group provides a reactive site for covalently attaching other molecules, such as polymers, proteins, or DNA. This allows for the creation of complex, multilayered surface architectures.

The SAM itself can act as a barrier to prevent unwanted diffusion or corrosion at the interface, thereby improving the long-term stability and performance of electronic devices like organic photovoltaics. rsc.org

The quality and properties of the SAM can be characterized using a variety of surface-sensitive techniques. doi.orgresearchgate.net

Table 3: Common Techniques for Characterizing Self-Assembled Monolayers

| Characterization Technique | Information Obtained | Reference |

|---|---|---|

| Contact Angle Goniometry | Surface wettability and energy | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states (e.g., confirmation of Au-S bond) | researchgate.netdoi.org |

| Ellipsometry | Monolayer thickness and refractive index | doi.orgresearchgate.net |

| Grazing Angle-FTIR (GA-FTIR) | Molecular orientation and presence of functional groups | researchgate.netdoi.org |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and presence of defects | doi.org |

| Scanning Tunneling Microscopy (STM) | Molecular-level packing and arrangement on the surface | uh.edu |

Nanomaterial Synthesis and Hybrid Systems

The bifunctional nature of dithiols, characterized by thiol groups at either end of a flexible chain, makes them highly effective linkers and surface modifiers in the synthesis of advanced nanomaterials and the fabrication of hybrid systems. These molecules can anchor to the surface of nanoparticles via strong thiol-metal bonds, while the second thiol group remains available for further reactions, such as cross-linking nanoparticles or interfacing with a polymer matrix. This dual functionality is pivotal in creating stable, functional, and complex nanostructures.

Stabilization and Surface Modification of Nanoparticles with 1,6-Hexanedithiol

1,6-Hexanedithiol (HDT) is extensively utilized as a self-assembled monolayer (SAM) to functionalize various surfaces and immobilize a range of nanomaterials. nih.gov Its role is critical in preventing the aggregation of nanoparticles, which is a common challenge in nanoscience due to high surface energies. The strong affinity of the sulfur in the thiol groups for noble metal surfaces, such as gold, results in the formation of a protective organic layer that imparts colloidal stability.

This surface modification is not merely a passive stabilization; it also allows for the precise control of inter-particle spacing and the engineering of the nanoparticle's surface chemistry. For instance, HDT has been employed to cross-link gold nanoparticles (AuNPs), creating controlled aggregates and dimers. researchgate.netresearchgate.net In a two-stage precipitation procedure, silicon wafers coated with an initial layer of AuNPs were functionalized with HDT. A subsequent immersion in a colloidal AuNP solution led to a significant increase in the number of nanoparticle aggregates, with some reaching sizes larger than 1 micrometer. researchgate.netresearchgate.net This demonstrates the ability of HDT to act as a molecular bridge, linking nanoparticles together.

The bifunctional nature of HDT also allows it to be used in the functionalization of two-dimensional materials like molybdenum disulfide (MoS2), enhancing their processability for electronic and optoelectronic device applications. nih.govnih.gov Furthermore, it can form self-assembled monolayers on quantum dots (QDs), such as cadmium sulfide (B99878) (CdS), which is beneficial for applications in biosensors and solar technologies. nih.gov

Below is a data table summarizing the impact of 1,6-hexanedithiol on gold nanoparticle assembly on a silicon wafer surface.

| Parameter | Before HDT Functionalization | After HDT Functionalization and Second Immersion | Factor of Increase |

| Single AuNPs (per µm²) | 172 | 291 | 1.69 |

| Dimers (per µm²) | Value not specified, but doubled | Value not specified | ~2 |

| Aggregates (per µm²) | Value not specified, but increased | Value not specified | 5 |

Table 1: Statistical data from Scanning Electron Microscope (SEM) images showing the change in surface composition of gold nanoparticles after treatment with 1,6-hexanedithiol. researchgate.net

Composites and Hybrid Materials incorporating 1,6-Hexanedithiol

The ability of 1,6-hexanedithiol to link different components makes it a valuable ingredient in the creation of advanced composites and hybrid materials. These materials combine the properties of nanoparticles with a host matrix, often a polymer, to achieve synergistic effects and enhanced performance.

One notable application is in the modification of polymer membranes for improved filtration performance. Cross-linked networks of gold nanoparticles and 1,6-hexanedithiol have been used as an additive in polyethersulfone (PES) membranes. rsc.org The incorporation of this AuNP-HDT modifier into the PES matrix resulted in a membrane with a more uniform porous structure. rsc.org This structural change led to a significant improvement in the membrane's permeability. For example, with a 5 wt% mass fraction of the AuNP-HDT modifier, the water flux of the modified membrane reached 131.6 L m⁻² h⁻¹, while still maintaining a good rejection ratio for bovine serum albumin. rsc.org The bifunctional thiol groups in HDT are crucial for forming the cross-linked network with the gold nanoparticles, which then self-assembles on the surface of the membrane during its formation. rsc.org

In another area of materials science, 1,6-hexanedithiol has been used in the synthesis of porous polymers through thio-Michael addition reactions with multifunctional acrylates, such as trimethylolpropane propoxylate triacrylate (TPT). researchgate.netresearchgate.net This reaction, conducted in a solvent like dimethyl sulfoxide (DMSO), can produce porous polymer structures without the need for a separate phase separator. researchgate.netresearchgate.net The resulting porous polymers exhibit interesting mechanical properties and can absorb organic solvents, indicating their potential for applications such as separation media or catalyst supports. researchgate.netresearchgate.net The structure of these porous materials can be controlled by the reaction conditions, including the choice and amount of catalyst. researchgate.netresearchgate.net

The following table details the improved performance of a polyethersulfone membrane when modified with a composite of gold nanoparticles cross-linked with 1,6-hexanedithiol.

| Membrane Type | Modifier Content (wt%) | Pure Water Flux (L m⁻² h⁻¹) | Bovine Serum Albumin Rejection Ratio |

| Modified PES | 5 | 131.6 | Good |

| Unmodified PES | 0 | Not specified, but significantly lower | Not specified |

Table 2: Performance of a polyethersulfone (PES) membrane modified with a cross-linked network of gold nanoparticles and 1,6-hexanedithiol. rsc.org

Catalytic Applications of 3 Thia 1,6 Hexanedithiol and Its Complexes

Heterogeneous Catalysis and Supported Systems involving 3-Thia-1,6-hexanedithiol

Performance and Recyclability of Heterogenized Catalysts

While the fields of oxidative catalysis, reduction reactions, and polymerization frequently utilize metal complexes with various thiol ligands, specific studies detailing the use of 3-Thia-1,6-hexanedithiol in these roles could not be identified. Similarly, in the realm of heterogeneous catalysis, general principles of anchoring catalysts to solid supports and evaluating their performance are well-established. hilarispublisher.com However, literature specifically describing the immobilization and subsequent performance assessment of 3-Thia-1,6-hexanedithiol-based catalysts is not currently available.

Therefore, it is not possible to provide a detailed, data-driven article on the catalytic applications of 3-Thia-1,6-hexanedithiol according to the specified structure at this time. The absence of specific research in these areas indicates a potential opportunity for future investigation into the catalytic properties of this particular dithiol compound.

Advanced Spectroscopic and Structural Elucidation of 3 Thia 1,6 Hexanedithiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

While standard ¹H and ¹³C NMR spectra for 3-Thia-1,6-hexanedithiol are indexed in chemical databases, specific studies focused on its conformational analysis are not present in the available literature. Due to the flexible nature of its ethyl-thioether backbone, the molecule is expected to exist as a mixture of conformers in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be required to determine through-space proton proximities and deduce the preferred three-dimensional structures.

Multi-Dimensional NMR Techniques Applied to 3-Thia-1,6-hexanedithiol Derivatives

No research articles detailing the application of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of 3-Thia-1,6-hexanedithiol derivatives were found. Such studies would be essential for assigning specific proton and carbon signals and confirming the connectivity in derivatized forms of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Detailed and interpreted Infrared (IR) and Raman spectra for 3-Thia-1,6-hexanedithiol or its complexes are not available in the reviewed literature.

Interpretation of C-S and S-H Stretches in Different Environments

Based on general spectroscopic principles, the key vibrational modes for 3-Thia-1,6-hexanedithiol can be predicted, although specific experimental data is lacking.

S-H (Thiol) Stretching: The S-H stretching vibration is typically weak in the infrared spectrum and appears in the range of 2550-2600 cm⁻¹. The intensity of this band in Raman spectroscopy can be variable. Upon deprotonation and coordination to a metal ion, this band would disappear, providing clear evidence of complex formation.

C-S (Sulfide and Thiol) Stretching: The C-S stretching vibrations are generally weak to medium in intensity and are found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. For 3-Thia-1,6-hexanedithiol, multiple C-S bands are expected due to the presence of both thioether and thiol functionalities. Changes in the position and intensity of these bands upon metal chelation could provide insight into the coordination mode of the sulfur atoms.

Without experimental spectra, a detailed analysis of these functional groups in different chemical environments remains speculative.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

No published reports on the solid-state structure of 3-Thia-1,6-hexanedithiol, its derivatives, or its metal complexes, as determined by X-ray diffraction, were identified.

Single Crystal X-ray Analysis of 3-Thia-1,6-hexanedithiol Complexes

There are no available single-crystal X-ray diffraction studies for any metal complexes of 3-Thia-1,6-hexanedithiol in the Cambridge Structural Database or other searched resources. Obtaining single crystals of such complexes would be a prerequisite to definitively determine their molecular geometry, coordination environment of the metal center, and the conformational state of the ligand in the solid state.

Powder XRD for Polymeric and Nanocrystalline Materials

Powder X-ray diffraction (pXRD) is an indispensable technique for analyzing the solid-state structure of materials. For systems incorporating 3-Thia-1,6-hexanedithiol, pXRD provides critical insights into the degree of crystallinity, crystallite size, and lattice parameters of both polymeric networks and nanocrystalline composites.

When 3-Thia-1,6-hexanedithiol is used as a linker or capping agent to form polymers or self-assembled monolayers on nanocrystals, pXRD patterns can distinguish between amorphous and crystalline domains. Broad, diffuse peaks in a diffractogram are characteristic of amorphous materials with short-range order, whereas sharp, well-defined peaks indicate a crystalline structure with long-range periodic order.

For nanocrystalline materials functionalized with 3-Thia-1,6-hexanedithiol, the Scherrer equation can be applied to the peak broadening in the XRD pattern to estimate the average size of the crystalline domains. This is particularly useful in quality control and for understanding the physical properties of nanomaterials, as crystallite size can significantly influence reactivity, optical, and electronic properties. For instance, in the case of metal sulfide (B99878) nanoparticles synthesized or functionalized with this dithiol, pXRD would confirm the crystal phase (e.g., zincblende vs. wurtzite for ZnS) and provide an estimate of particle size.

Illustrative pXRD Data for a Nanocrystalline System The table below shows representative data that could be obtained from a pXRD analysis of a hypothetical metal sulfide nanocrystal system capped with 3-Thia-1,6-hexanedithiol.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | FWHM (degrees) | Crystallite Size (nm) |

| 28.5 | 3.13 | (111) | 1.65 | 5.0 |

| 47.5 | 1.91 | (220) | 1.70 | 4.9 |

| 56.3 | 1.63 | (311) | 1.72 | 4.9 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Complex Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for the characterization of complexes involving 3-Thia-1,6-hexanedithiol and for monitoring the progress of reactions in real-time.

Electrospray ionization (ESI) is a soft ionization technique frequently employed for the analysis of organosulfur compounds and their metal complexes, as it minimizes fragmentation and allows for the observation of intact molecular ions. nih.govnih.govsfrbm.org In a typical application, a reaction mixture containing 3-Thia-1,6-hexanedithiol can be continuously introduced into the mass spectrometer. By tracking the ion intensities corresponding to reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed.

For example, in the formation of a coordination polymer or a metal-organic framework with 3-Thia-1,6-hexanedithiol as a ligand, ESI-MS can identify the formation of monomeric, dimeric, and larger oligomeric species in solution. This provides invaluable mechanistic information about the self-assembly process. The technique is sensitive enough to detect species at very low concentrations, making it ideal for identifying transient intermediates that might be missed by other methods. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound from its exact mass. HRMS is crucial for the unambiguous identification of 3-Thia-1,6-hexanedithiol and its derivatives in complex matrices, such as crude reaction products, biological samples, or environmental extracts. nih.govcopernicus.org

The molecular formula of 3-Thia-1,6-hexanedithiol is C5H12S3, which corresponds to a theoretical monoisotopic mass of 168.0049 daltons. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can measure this mass with high accuracy, allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is essential for confirming the identity of reaction products or for identifying metabolites of 3-Thia-1,6-hexanedithiol in biological systems. nih.govnih.gov

Illustrative HRMS Data for 3-Thia-1,6-hexanedithiol

| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured m/z | Mass Error (ppm) |

| 3-Thia-1,6-hexanedithiol | C₅H₁₂S₃ | 169.01231 | 169.0125 | 1.12 |

| Disulfide Dimer | C₁₀H₂₂S₆ | 335.00699 | 335.0065 | -1.46 |

This is an interactive data table. You can sort and filter the data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely suited for studying paramagnetic systems, such as transition metal complexes or organic radicals. illinois.edunih.gov If 3-Thia-1,6-hexanedithiol is used to form a complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy can provide detailed information about the electronic structure and the local environment of the metal center.

The EPR spectrum is characterized by its g-values, which are analogous to the chemical shift in NMR. The g-values are sensitive to the geometry of the metal complex and the nature of the coordinating ligands. illinois.edu Additionally, hyperfine coupling—the interaction between the unpaired electron and nearby magnetic nuclei—can provide information about the identity of the coordinating atoms and the degree of covalency in the metal-ligand bonds.

The sulfur atoms of the thiol groups in 3-Thia-1,6-hexanedithiol are soft donors and form strong covalent bonds with many transition metals. When complexed with a paramagnetic metal like iron(III), the resulting Fe(III)-thiolate center can be probed in detail by EPR spectroscopy. nih.govchemrxiv.org

Low-spin Fe(III) (S=1/2) complexes with thiolate ligands typically exhibit rhombic EPR signals with three distinct g-values (g₁, g₂, g₃). nih.govacs.org The specific values are highly sensitive to the coordination geometry and the electronic properties of the other ligands in the coordination sphere. For example, EPR spectra can distinguish between different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). nih.govnih.gov

By analyzing the EPR spectra of a metal complex with 3-Thia-1,6-hexanedithiol, researchers can deduce the spin state of the metal ion, gain insight into the symmetry of the ligand field, and characterize the nature of the metal-sulfur bond. This information is fundamental to understanding the reactivity of these complexes in areas such as catalysis and bioinorganic chemistry. nih.govacs.org

Representative EPR g-Values for Low-Spin Fe(III)-Thiolate Model Complexes

| Ligand System | g₁ | g₂ | g₃ |

| Fe(III)-cysteamine complex nih.gov | 1.94 | 2.22 | 2.31 |

| Fe(III)-cysteine complex nih.gov | 1.91 | 2.20 | 2.38 |

| Fe(III)-penicillamine complex nih.gov | 1.91 | 2.20 | 2.37 |

| Oxidized FeRu-dithiolate complex nih.govacs.org | 2.028 | 2.008 | 1.996 |

This is an interactive data table. You can sort and filter the data.

Theoretical and Computational Investigations of 3 Thia 1,6 Hexanedithiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT would be a primary tool for investigating the electronic properties of 3-Thia-1,6-hexanedithiol. Such studies would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to model the molecule's ground state electronic structure. Key areas of investigation would include the distribution of electron density, the energies of frontier molecular orbitals, and the calculation of reactivity descriptors.

Molecular Orbital Analysis of 3-Thia-1,6-hexanedithiol

A molecular orbital (MO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity. For a molecule like 3-Thia-1,6-hexanedithiol, it would be expected that the HOMO would have significant contributions from the sulfur lone pairs of the terminal thiol groups and the internal thioether, making these sites nucleophilic. The LUMO would likely be distributed along the σ* orbitals of the C-S bonds, indicating pathways for electron acceptance. The HOMO-LUMO energy gap would be a key parameter in determining the molecule's kinetic stability and electronic excitation properties.

Prediction of Spectroscopic Parameters and Reaction Pathways

DFT calculations could predict spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) could be used to simulate the UV-Vis absorption spectrum by calculating vertical excitation energies. Furthermore, vibrational frequencies from DFT calculations could be compared with experimental Infrared (IR) and Raman spectra to confirm structural assignments.

Regarding reaction pathways, DFT could be used to model potential reactions, such as the deprotonation of the thiol groups, oxidation of the sulfur atoms, or its coordination to metal surfaces. By calculating the energies of reactants, transition states, and products, a theoretical reaction energy profile could be constructed to determine activation energies and reaction thermodynamics.

Molecular Dynamics (MD) Simulations of 3-Thia-1,6-hexanedithiol in Solution and at Interfaces

MD simulations would be employed to study the dynamic behavior of 3-Thia-1,6-hexanedithiol over time, both in solution and when interacting with surfaces. This would require the development of an accurate force field to describe the intra- and intermolecular interactions of the molecule.

Conformational Dynamics of 3-Thia-1,6-hexanedithiol Ligands

Due to its flexible aliphatic chain, 3-Thia-1,6-hexanedithiol can adopt numerous conformations. MD simulations could explore its conformational landscape, identifying the most stable conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its ability to act as a ligand or self-assemble.

Interaction Mechanisms with Surfaces and Other Molecules

A primary application for dithiols is in the formation of self-assembled monolayers (SAMs) on metal surfaces (e.g., gold). MD simulations could model the adsorption process of 3-Thia-1,6-hexanedithiol onto a surface. These simulations would reveal details about the binding mechanism of the thiol groups, the orientation and packing of the molecules on the surface, and the role of the central thioether group in the final structure of the monolayer.

Quantum Chemical Calculations for Ligand-Metal Bonding in 3-Thia-1,6-hexanedithiol Complexes

When 3-Thia-1,6-hexanedithiol acts as a ligand to a metal center, quantum chemical calculations (such as DFT) are essential for understanding the nature of the coordination bond. These calculations can determine the binding energy of the ligand to the metal, the optimal coordination geometry, and the electronic structure of the resulting metal complex. An analysis of the molecular orbitals of the complex would show the extent of charge transfer and orbital mixing between the sulfur atoms of the ligand and the d-orbitals of the metal, providing insight into the stability and reactivity of the complex.

Bond Dissociation Energies and Stability Assessments

No dedicated computational studies on the bond dissociation energies (BDEs) or stability of 3-Thia-1,6-hexanedithiol were identified. Research in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energy required to homolytically cleave specific bonds within the molecule (e.g., S-H, C-S, C-C). Such data is crucial for understanding the molecule's reactivity and thermal stability.

A hypothetical data table for bond dissociation energies would look like this:

| Bond Type | Calculated Bond Dissociation Energy (kJ/mol) |

| H-S (thiol) | Data not available |

| C-S (thioether) | Data not available |

| C-S (thiol) | Data not available |

| C-C | Data not available |

This table is for illustrative purposes only, as no specific data for 3-Thia-1,6-hexanedithiol was found.

Charge Transfer and Electronic Properties of Coordination Compounds

Similarly, literature detailing the theoretical investigation of coordination compounds formed with 3-Thia-1,6-hexanedithiol is not available. Such studies would explore the molecule's behavior as a ligand, focusing on charge transfer between the ligand and a central metal ion, and the resulting electronic properties of the complex. Key parameters of interest would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the nature of metal-ligand bonding.

A representative data table for the electronic properties of a hypothetical coordination compound might be structured as follows:

| Coordination Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Nature of Charge Transfer |

| [M(3-Thia-1,6-hexanedithiol)n] | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for coordination compounds of 3-Thia-1,6-hexanedithiol was found.

Emerging and Specialized Applications of 3 Thia 1,6 Hexanedithiol Beyond Core Disciplines

Chemo-sensing and Biosensing Platforms (Non-Clinical)

The ability of 1,6-hexanedithiol (B72623) to form stable, organized monolayers on metallic surfaces, especially gold, makes it a critical component in the fabrication of sensitive and selective sensor devices. The terminal thiol groups provide reactive sites for the immobilization of nanoparticles, enzymes, or other recognition elements.

Selective Detection of Metal Ions and Other Analytes

The thiol groups in 1,6-hexanedithiol exhibit a strong affinity for heavy metal ions, a principle that has been leveraged to create effective chemosensors. By functionalizing sensor surfaces with HDT, platforms capable of selectively detecting specific metal ions can be developed. For instance, research has demonstrated that dithiol-based sensors can distinguish between different heavy metal ions in solution. Systems using dithiolene ligands have shown selectivity for ions such as mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺). The interaction between the metal ion and the sulfur atoms in the thiol groups leads to a detectable colorimetric or electrochemical change, allowing for quantitative analysis.

A notable application involves the use of 1,6-hexanedithiol to cross-link gold nanoparticles (AuNPs). mdpi.com This network can then be integrated into electrochemical impedance sensors. Such sensors have been used for the detection of various analytes, demonstrating the versatility of HDT as a foundational element in sensor construction.

Integration into Sensor Devices for Environmental Monitoring

The development of robust and low-cost sensor arrays is crucial for in-situ environmental monitoring of air and water quality. HDT-based sensor platforms are promising candidates for this field. By immobilizing specific recognition elements onto an HDT self-assembled monolayer, sensors can be tailored to detect environmental pollutants. For example, quantum dots (QDs) based on cadmium sulfide (B99878) (CdS) can be assembled on gallium arsenide (GaAs) substrates using HDT to create platforms for biosensors. scientificlabs.co.ukchemicalbook.com These devices can be used to monitor for the presence of specific biological or chemical contaminants in environmental samples. The stability and organizational properties of the HDT monolayer contribute to the reliability and sensitivity of these monitoring devices.

Adsorption and Separation Technologies

The strong affinity of thiol groups for heavy metals is also exploited in adsorption and separation technologies, aiming to remove contaminants from various media.

Removal of Heavy Metal Contaminants (Non-Clinical)

Thiol-functionalized materials are recognized for their effectiveness in capturing heavy metal ions from aqueous solutions. While specific studies focusing solely on 1,6-hexanedithiol are part of a broader field, the principles are directly applicable. Polymers functionalized with thiol groups have demonstrated significant adsorption capacities for toxic heavy metals. The sulfur atoms act as soft bases, showing a high affinity for soft acid metals like lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺).

The table below, derived from studies on thiol-functionalized polymers, illustrates the potential adsorption capacities for various heavy metals.

| Adsorbent Material | Target Metal Ion | Maximum Adsorption (mg/g) |

| Thiol-functionalized polynorbornene dicarboximide | Pb²⁺ | 185 |

| Thiol-functionalized polynorbornene dicarboximide | Cd²⁺ | 111 |

| Thiol-functionalized polynorbornene dicarboximide | Ni²⁺ | 83 |

This data is representative of thiol-functionalized polymers and illustrates the general efficacy of thiol groups in heavy metal adsorption. mdpi.com

These materials are often insoluble in water, which simplifies their separation, recovery, and regeneration, enhancing their economic viability for potential water treatment applications. mdpi.com

Gas Separation and Storage Applications

The application of 1,6-hexanedithiol in gas separation and storage is an emerging area of research, primarily centered on its use in creating functional polymer membranes. While not a standalone solution, HDT can be a component in "thiol-ene" click chemistry reactions used to synthesize advanced polymer materials. acs.orgornl.gov This chemistry allows for the creation of copolymer membranes with tailored properties for specific gas separations, such as CO₂ from N₂. acs.org

For example, elastic copolymer membranes based on poly(dimethylsiloxane) and poly(ethylene glycol) can be synthesized via one-pot thiol-ene reactions. acs.orgornl.gov By adjusting the composition, the gas solubility within the membrane can be controlled, thereby tuning its selectivity for different gases. acs.org This approach is promising for creating selective layers or gutter layers in industrial gas separation modules. acs.org Porous materials like metal-organic frameworks (MOFs) are a primary focus for gas storage, and while HDT is not a direct component, the functionalization of porous materials with specific chemical groups is a key strategy for improving gas uptake. sryahwapublications.com

Photoactive and Electroactive Materials

1,6-hexanedithiol serves as a crucial molecular linker in the assembly and functionalization of materials for electronic and optoelectronic devices. Its ability to covalently bind to surfaces can alter the electronic properties of those materials, opening up new applications.

A significant area of research is the functionalization of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂). scientificlabs.co.ukchemicalbook.comresearchgate.net HDT molecules can covalently bind to the MoS₂ surface, which can alter the material's HOMO-LUMO band gap. researchgate.net This functionalization is a key strategy for making MoS₂ solution-processable, which is essential for fabricating devices. researchgate.net

Furthermore, functionalizing MoS₂ nanosheets with thiol derivatives has been shown to significantly enhance the performance of photodetectors. mdpi.com Research has demonstrated an increase in the photoresponse speed by a factor of 12 and the decay speed by a factor of 17.5, along with improved photostability. researchgate.net In addition to MoS₂, HDT is used to form self-assembled monolayers on cadmium sulfide (CdS) quantum dots, which have applications in solar technologies. scientificlabs.co.ukchemicalbook.com

Integration into Optoelectronic Devices

Currently, there is a lack of specific research detailing the integration of 3-Thia-1,6-hexanedithiol into optoelectronic devices. The scientific literature available does not provide specific examples or data on its use in this field.

Redox Chemistry and Energy Storage Applications

Conclusions and Future Research Directions

Synthesis and Derivatization Strategies for Enhanced Functionality

Information regarding the synthesis and derivatization of 3-Thia-1,6-hexanedithiol is not available in the current scientific literature. The synthetic routes to introduce a sulfur atom at the 3-position of a 1,6-hexanedithiol (B72623) backbone have not been described, nor have any subsequent derivatization strategies to enhance its functionality.

Design Principles for Novel Coordination Assemblies

There is no published research on the use of 3-Thia-1,6-hexanedithiol as a ligand in the formation of coordination assemblies. The design principles that would govern its interaction with metal centers, and the resulting supramolecular structures, remain a subject for future investigation.

Exploration of New Catalytic Transformations

The catalytic activity of 3-Thia-1,6-hexanedithiol, or its derivatives, has not been documented. There are no studies available that explore its potential to catalyze new chemical transformations, a role often played by other thiol-containing compounds.

Interdisciplinary Research Prospects and Unaddressed Challenges

The absence of foundational research on 3-Thia-1,6-hexanedithiol means that its interdisciplinary research prospects are entirely open. The primary and most significant challenge is the lack of a reported synthesis for this compound. Future research would need to address this fundamental step before any of its properties or applications can be investigated. The potential for this molecule in fields ranging from medicinal chemistry to materials science is currently unknown.

Q & A

Q. What are the established synthetic routes for 3-Thia-1.6-hexanedithiol, and what are their comparative advantages in yield and purity?

- Methodological Answer : Synthesis routes often involve thiolation reactions or modifications of hexanedithiol precursors. For example, refluxing with carbon disulfide in ethanol under basic conditions (e.g., KOH) is a common method for analogous dithiols, as seen in thiadiazole synthesis . Patents may describe optimized protocols for similar compounds, such as solvent selection (e.g., ethanol vs. THF) and catalyst use . Comparative yield data should be extracted from primary literature, prioritizing methods with >80% yield and purity confirmed via HPLC or GC-MS.

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Due to its thiol groups, the compound is likely air-sensitive and prone to oxidation. Storage under inert gas (N₂ or Ar) in amber glass vials at –20°C is recommended, following protocols for structurally similar dithiols . Safety data sheets for analogs (e.g., 2-Ethyl-1,3-hexanediol) emphasize using fume hoods, nitrile gloves, and avoiding skin contact . Stability tests (e.g., TGA/DSC) should be conducted to determine shelf-life under varying conditions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : NMR (¹H, ¹³C) and FT-IR are critical. The thiol protons (SH) typically appear as broad singlets near 1.5 ppm in CDCl₃, while sulfur atoms in the backbone may split adjacent CH₂ groups into complex multiplets . IR stretches for S-H bonds occur at ~2550 cm⁻¹. Cross-validate with NIST spectral databases for analogous thiols to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound for scalability while minimizing byproducts?

- Methodological Answer : Use a Design of Experiments (DoE) approach, varying parameters like temperature (40–100°C), reaction time (6–24 h), and catalyst loading (1–5 mol%). Monitor byproducts (e.g., disulfides) via LC-MS and optimize for minimal formation. Patents for similar compounds suggest continuous-flow systems improve scalability by enhancing heat transfer and reducing oxidation . Statistical tools (e.g., ANOVA) should identify significant factors affecting yield .

Q. What strategies resolve contradictions in toxicological data for this compound across different studies?

- Methodological Answer : Contradictions may arise from varying test models (e.g., in vitro vs. in vivo) or impurities. Conduct a meta-analysis of existing data, prioritizing studies with GLP compliance and purity >98% . Reproduce key assays (e.g., Ames test for mutagenicity) under standardized conditions, and use control compounds to validate methods . Discrepancies in EC₅₀ values should be analyzed via sensitivity testing.

Q. How can interdisciplinary approaches (e.g., computational chemistry + experimental kinetics) enhance understanding of this compound’s reactivity?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) to model sulfur-centered reaction pathways with experimental kinetic studies (e.g., UV-Vis monitoring of thiol-disulfide exchange) . Validate computational predictions against experimental rate constants. Cross-disciplinary collaboration ensures alignment between theoretical models and lab observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.